Cas no 2202374-20-5 (4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine)

4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-2-[4-[[(3-methyl-2-pyridinyl)oxy]methyl]-1-piperidinyl]pyrimidine
- 4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine
-
- インチ: 1S/C17H22N4O2/c1-13-4-3-8-18-16(13)23-12-14-6-10-21(11-7-14)17-19-9-5-15(20-17)22-2/h3-5,8-9,14H,6-7,10-12H2,1-2H3
- InChIKey: ZWDJYSTYXANLMA-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCC(COC3=NC=CC=C3C)CC2)=NC=CC(OC)=N1
4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6597-0711-20μmol |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6597-0711-2mg |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6597-0711-50mg |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6597-0711-2μmol |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6597-0711-3mg |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6597-0711-100mg |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6597-0711-15mg |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6597-0711-5μmol |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6597-0711-1mg |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6597-0711-20mg |
4-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
2202374-20-5 | 20mg |
$99.0 | 2023-09-07 |
4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine 関連文献
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
6. Book reviews
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidineに関する追加情報
Introduction to 4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine (CAS No. 2202374-20-5)
4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and development. This compound, identified by its CAS number 2202374-20-5, belongs to a class of molecules that exhibit structural features conducive to biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine incorporates several key pharmacophoric elements, including a pyrimidine core, a methoxy substituent, and a piperidine moiety linked through an oxygenated methylene group. These structural components contribute to its interactions with biological targets, particularly enzymes and receptors involved in various cellular processes. The presence of the 3-methylpyridin-2-yl group further enhances its potential for binding to specific sites on proteins, which is crucial for modulating biological activity.
In recent years, there has been a growing interest in the development of small molecules that can modulate kinases and other enzymes implicated in cancer and inflammatory diseases. The compound 4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine has been studied for its potential as an inhibitor of certain kinases due to its ability to interact with ATP-binding pockets. Preliminary studies have suggested that this molecule may exhibit inhibitory effects on kinases such as Janus Kinase (JAK) and Tyrosine Kinase (TYK), which are known to play roles in immune responses and cell signaling pathways.
One of the most compelling aspects of 4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine is its structural diversity, which allows for modifications that can fine-tune its pharmacological properties. Researchers have explored various derivatives of this compound to improve its solubility, bioavailability, and target specificity. For instance, modifications to the methoxy group or the piperidine moiety have been investigated to enhance binding affinity and reduce off-target effects. These efforts align with the broader trend in drug discovery toward rational design and optimization of lead compounds.
The synthesis of 4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis, including cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework efficiently. These synthetic strategies are critical for ensuring that researchers can access sufficient quantities of the compound for both preclinical studies and potential clinical trials.
Preclinical studies involving 4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine have focused on evaluating its efficacy and safety profiles in vitro and in vivo. In cell-based assays, this compound has demonstrated promising activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, animal models have been utilized to assess its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have provided valuable insights into how the compound behaves within living systems and have informed further optimization efforts.
The development of novel therapeutic agents often involves collaboration between academic researchers and industry scientists. 4-methoxy-2-(4-{(3-methylpyridin-2-yloxy)methyl}piperidin-l -yI ) pyrimidine has been the subject of several collaborative projects aimed at identifying new drug candidates for unmet medical needs. These collaborations leverage the expertise of chemists, biologists, and pharmacologists to accelerate the translation of laboratory discoveries into clinical applications. The success of such initiatives depends on robust interdisciplinary approaches that integrate computational modeling, high-throughput screening, and medicinal chemistry expertise.
As our understanding of disease mechanisms continues to evolve, so does the landscape of drug discovery. The compound 4-methoxy-Z-(4-{(3 -methyl pyridin -Z -yI ) oxyme th yl } piperid ine-l -yI ) pyrimidine exemplifies how structural complexity can be leveraged to develop innovative therapeutics. By targeting key biological pathways with high precision, this molecule represents a promising approach to treating conditions that are currently difficult to manage effectively. Future research will likely focus on expanding its therapeutic applications through further chemical optimization and clinical investigation.
In conclusion, 4 -methoxy - Z -( 4 -{ ( 3 -m eth yl py ridi n e - Z -y I ) o x y m e th y l } piper id ine-l -yI ) py rim i d ine (CAS No. 2202374205 ) is a structurally intricate compound with significant potential in pharmaceutical research . Its unique combination of pharmacophoric elements makes it a valuable candidate for developing new treatments for cancer , inflammation , and other diseases . With continued advancements in synthetic chemistry and drug discovery technologies , this molecule is poised to make meaningful contributions to human health .
2202374-20-5 (4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine) 関連製品
- 864860-14-0(2-(2-methoxybenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 2764016-54-6(6-Phenyl-2-[(prop-2-en-1-yloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid)
- 923164-01-6(2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide)
- 1804501-83-4(4-Aminomethyl-2-chloro-5-cyanobenzoic acid)
- 1249176-14-4(4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine)
- 2172139-92-1(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 1361524-10-8(2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl)
- 2171593-93-2(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazol-3-ylformamido}-5-methylhexanoic acid)
- 2138115-14-5(N-benzyl-1-chloro-N-[3-(dimethylamino)propyl]methanesulfonamide)
- 158089-31-7(4-(Hydroxymethyl)-2-methoxy-benzoic Acid)




